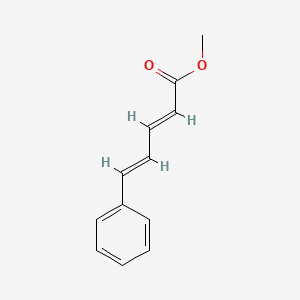

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate

説明

科学的研究の応用

Electrophilic Substitution and Nucleophilic Cyclization Reactions : Gao, Yan, and Li (2012) synthesized a series of new (E,E)-1,3-diene-bearing troponoid-based compounds using electrophilic substitution and nucleophilic cyclisation reactions involving 3-((2E,4E)-5-phenylpenta-2,4-dienoyl)tropolone. This research highlights the potential of such compounds for further development through various chemical reactions (Gao, Yan, & Li, 2012).

Formal Synthesis of Strobilurins A and X : Grigorieva et al. (2010) accomplished the formal synthesis of strobilurins A and X, which are known synthetic precursors, through stereospecific reactions from certain dienols, including those related to Methyl (2E,4E)-5-phenylpenta-2,4-dienoate (Grigorieva, Popovsky, Stepanov, & Lubuzh, 2010).

Preparation and Characterization of Functionalized Unsaturated Ketones : Khalid et al. (2020) explored the synthesis of functionalized unsymmetrical mono-carbonyl curcuminoids, using spectroscopic techniques and quantum chemical insights. This study provides valuable information on the chemical properties and potential applications of such compounds (Khalid et al., 2020).

Metabolic Products from Microorganisms : Potterat et al. (1994) reported the isolation and characterization of new phenylpentadienamides from the culture filtrate of Streptomyces sp., demonstrating the natural occurrence and potential biological activity of such compounds (Potterat, Zähner, Metzger, & Freund, 1994).

Synthesis of Sex Pheromones : Shakhmaev et al. (2017) performed a stereoselective synthesis of methyl-(2E,4Z)-deca-2,4-dienoate, a component of sex pheromones, based on Fe-catalyzed cross-coupling, illustrating the relevance of such compounds in the field of pheromone synthesis (Shakhmaev, Sunagatullina, Akimova, & Zorin, 2017).

Synthesis of Cannabinoids : Crombie et al. (1988) reported the synthesis of cannabinoids carrying ω-carboxy substituents, including a methodology adaptable for isotopic side-chain labeling, showcasing the applicability of these compounds in cannabinoid research (Crombie, Crombie, & Tuchinda, 1988).

特性

IUPAC Name |

methyl (2E,4E)-5-phenylpenta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-10H,1H3/b9-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWQBUHCJNXFLV-NXZHAISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)

![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)